1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide
CAS No.: 98347-93-4
Cat. No.: VC19194335
Molecular Formula: C17H26INO
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98347-93-4 |
|---|---|
| Molecular Formula | C17H26INO |
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 1-butyl-1-methyl-4-phenylpiperidin-1-ium-4-carbaldehyde;iodide |
| Standard InChI | InChI=1S/C17H26NO.HI/c1-3-4-12-18(2)13-10-17(15-19,11-14-18)16-8-6-5-7-9-16;/h5-9,15H,3-4,10-14H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | ILDSQLIPCCKGPG-UHFFFAOYSA-M |
| Canonical SMILES | CCCC[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Introduction
Structural and Molecular Characterization
Core Chemical Identity
The compound is a piperidinium-based quaternary ammonium salt characterized by the following substituents:
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A butyl group (C₄H₉) at the 1-position of the piperidinium ring.
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A methyl group (CH₃) at the 1-position, creating a quaternary nitrogen center.
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A phenyl group (C₆H₅) at the 4-position.
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A formyl group (CHO) at the 4-position.
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An iodide counterion (I⁻) balancing the positive charge on the nitrogen .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₆NIO⁺·I⁻ | Derived |
| Molecular Weight | 387.21 g/mol | Calculated |
| SMILES Notation | CCCC[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C | |
| InChI Key | ZLDHRJJXTOATLC-UHFFFAOYSA-N |
Structural Ambiguities: PubChemLite lists the molecular formula as C₁₇H₂₆NO without accounting for the iodide , suggesting a potential database error. The correct formula must include iodine, as iodide is integral to charge balance .
Synthesis and Synthetic Routes
Proposed Synthesis Pathways
While no explicit literature exists for this compound, its structure suggests two plausible routes:
Quaternary Ammonium Salt Formation
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Alkylation of 1-Methyl-4-phenylpiperidine:
Reacting 1-methyl-4-phenylpiperidine with butyl iodide under basic conditions (e.g., K₂CO₃) to form the quaternary ammonium intermediate . -
Formylation:
Introducing the formyl group via the Vilsmeier-Haack reaction, using POCl₃ and DMF on the intermediate .
Alternative Pathway
Direct formylation of pre-synthesized 1-butyl-1-methyl-4-phenylpiperidinium iodide using formylating agents like ethyl formate.
Physicochemical Properties
Predicted Spectral Data
PubChemLite provides collision cross-section (CCS) predictions for mass spectrometry adducts :
Table 2: Predicted CCS Values (Ų)
| Adduct | m/z | CCS |
|---|---|---|
| [M+H]⁺ | 261.20873 | 163.3 |
| [M+Na]⁺ | 283.19067 | 178.1 |
| [M+K]⁺ | 299.16461 | 166.1 |
Stability and Solubility
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Stability: Quaternary ammonium salts are generally hygroscopic and light-sensitive. Storage under inert atmosphere is recommended.
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water due to the iodide ion .
| Parameter | Recommendation |
|---|---|
| Toxicity | Likely irritant (skin/eyes) |
| Storage | Dark, dry, 2–8°C under N₂ |
| Handling | Use PPE (gloves, goggles) |
Research Gaps and Future Directions
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